1-(Cyclohexylmethyl)-2-(nitromethylidene)hexahydropyrimidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(Cyclohexylmethyl)-2-(nitromethylidene)hexahydropyrimidine is a complex organic compound characterized by its unique structure, which includes a cyclohexylmethyl group and a nitromethylidene group attached to a hexahydropyrimidine ring
Vorbereitungsmethoden
The synthesis of 1-(Cyclohexylmethyl)-2-(nitromethylidene)hexahydropyrimidine typically involves multi-step organic reactions. One common synthetic route includes the condensation of cyclohexylmethylamine with a suitable aldehyde or ketone, followed by the introduction of a nitromethylidene group through nitration reactions. The reaction conditions often require controlled temperatures, specific solvents, and catalysts to ensure high yield and purity. Industrial production methods may involve large-scale batch processes with optimized reaction parameters to achieve efficient synthesis.
Analyse Chemischer Reaktionen
1-(Cyclohexylmethyl)-2-(nitromethylidene)hexahydropyrimidine undergoes various chemical reactions, including:
Oxidation: The nitromethylidene group can be oxidized to form nitro derivatives.
Reduction: Reduction reactions can convert the nitromethylidene group to an amine group.
Substitution: The compound can participate in nucleophilic substitution reactions, where the nitromethylidene group is replaced by other functional groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like amines or thiols. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
1-(Cyclohexylmethyl)-2-(nitromethylidene)hexahydropyrimidine has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound is used in biochemical assays to investigate enzyme interactions and metabolic pathways.
Medicine: Research explores its potential as a pharmacophore in drug design, particularly for targeting specific receptors or enzymes.
Industry: It is utilized in the development of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism of action of 1-(Cyclohexylmethyl)-2-(nitromethylidene)hexahydropyrimidine involves its interaction with molecular targets such as enzymes or receptors. The nitromethylidene group can form covalent bonds with active site residues, inhibiting enzyme activity or modulating receptor function. The cyclohexylmethyl group contributes to the compound’s binding affinity and specificity by interacting with hydrophobic pockets in the target molecules.
Vergleich Mit ähnlichen Verbindungen
1-(Cyclohexylmethyl)-2-(nitromethylidene)hexahydropyrimidine can be compared with similar compounds such as:
1-Cyclohexylmethyl-3-(4-nitrophenyl)urea: This compound also contains a cyclohexylmethyl group and a nitro group but differs in its urea linkage.
Cyclohexylmethylamine: A simpler compound with only the cyclohexylmethyl group, lacking the nitromethylidene and hexahydropyrimidine components.
Nitromethylidene derivatives: Compounds with similar nitromethylidene groups but different core structures. The uniqueness of this compound lies in its combined structural features, which confer distinct chemical reactivity and biological activity.
Eigenschaften
CAS-Nummer |
61532-88-5 |
---|---|
Molekularformel |
C12H21N3O2 |
Molekulargewicht |
239.31 g/mol |
IUPAC-Name |
1-(cyclohexylmethyl)-2-(nitromethylidene)-1,3-diazinane |
InChI |
InChI=1S/C12H21N3O2/c16-15(17)10-12-13-7-4-8-14(12)9-11-5-2-1-3-6-11/h10-11,13H,1-9H2 |
InChI-Schlüssel |
SMOPEICIGGUWBK-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCC(CC1)CN2CCCNC2=C[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.